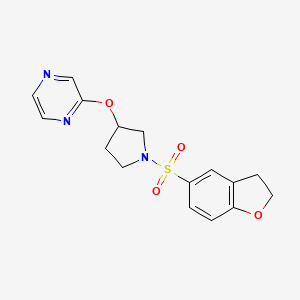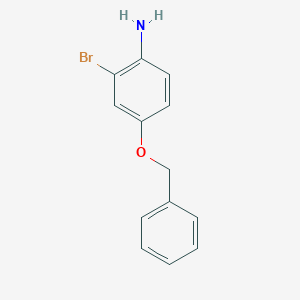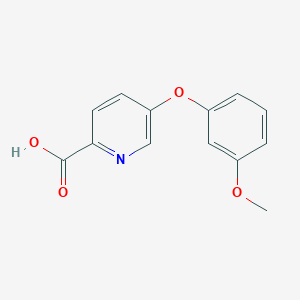
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . It is also known by its IUPAC name, 5-(3-methoxyphenoxy)picolinic acid . This compound is characterized by a pyridine ring substituted with a methoxyphenoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that carboxylic acid derivatives, such as this compound, can undergo nucleophilic acyl substitution reactions . This involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group . The exact nature of these interactions and the resulting changes would depend on the specific biological target, which is currently unknown for this compound .
Biochemical Pathways
It is known that pyridinecarboxylic acids, a class of compounds to which this molecule belongs, can be involved in various biochemical processes .
Pharmacokinetics
The compound’s molecular weight (24523 g/mol) and its carboxylic acid group suggest that it may have reasonable bioavailability, as these characteristics are often associated with good absorption and distribution properties .
Result of Action
The molecular and cellular effects of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-methoxyphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine ring, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxyphenoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 5-(3-methoxyphenoxy)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid has broad applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxyl group instead of a methoxy group.
5-(3-Hydroxyphenoxy)pyridine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
5-(3-methoxyphenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-9-3-2-4-10(7-9)18-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBVLSGNOMGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522871-82-4 |
Source


|
| Record name | 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
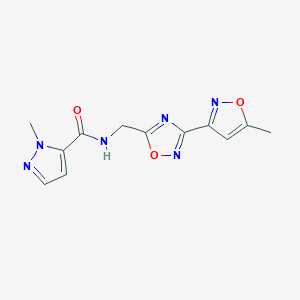
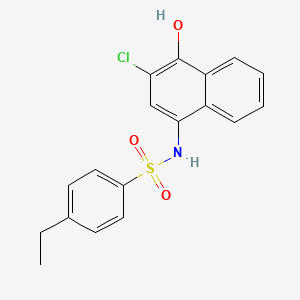
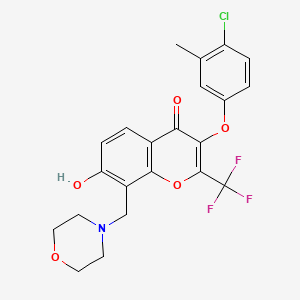
![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)
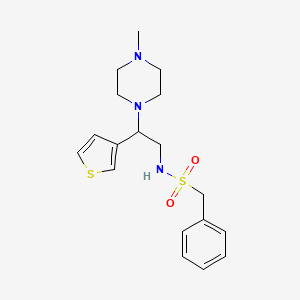
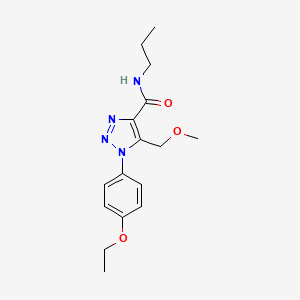
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983689.png)
![7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2983690.png)
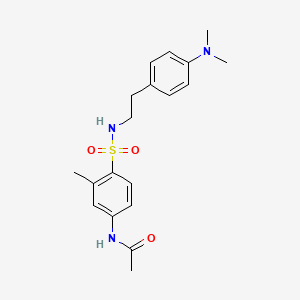
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2983693.png)
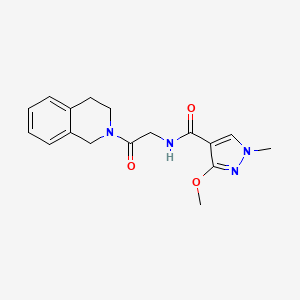
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
